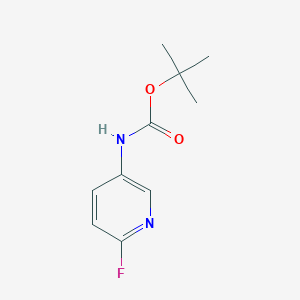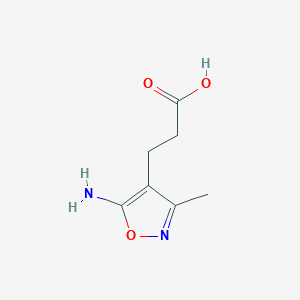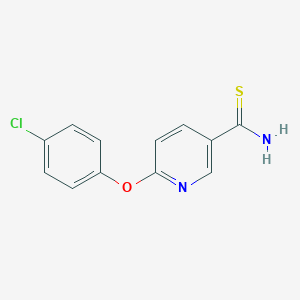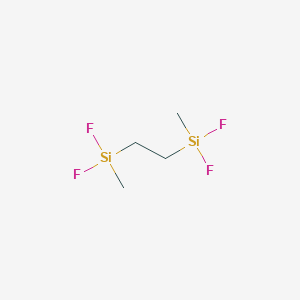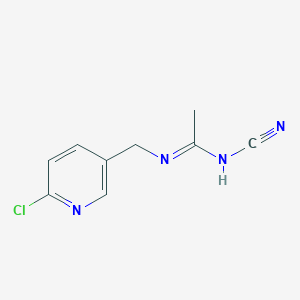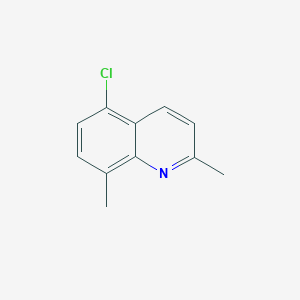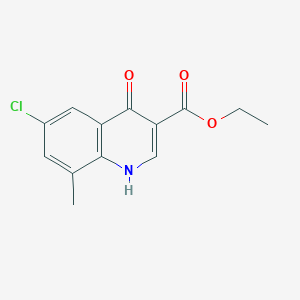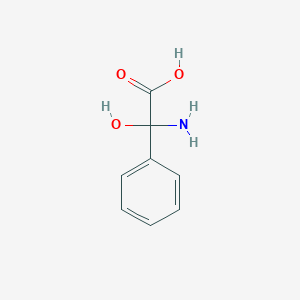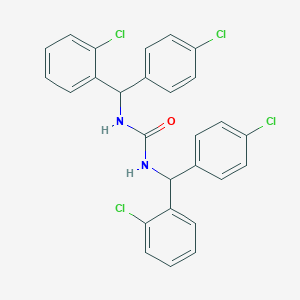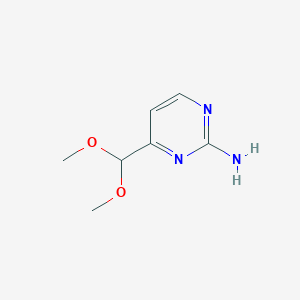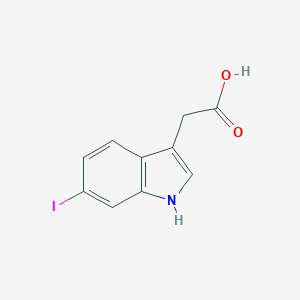
(6-Iodo-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Iodo-1H-indol-3-yl)acetic acid, commonly known as IA-2, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis. IA-2 is a potent modulator of the immune system and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of IA-2 is not fully understood. However, it is believed to modulate the immune system by interacting with immune cells such as T cells and dendritic cells. IA-2 has been shown to inhibit the activation of T cells and the production of cytokines, which are involved in the immune response. IA-2 has also been shown to promote the differentiation of regulatory T cells, which are important in preventing autoimmune diseases.
Biochemical and Physiological Effects
IA-2 has various biochemical and physiological effects. It has been shown to modulate the immune system by inhibiting the activation of T cells and the production of cytokines. IA-2 has also been shown to promote the differentiation of regulatory T cells. In addition, IA-2 has been shown to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
IA-2 has several advantages as a research tool. It is a potent modulator of the immune system and has been shown to have various biochemical and physiological effects. IA-2 is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to the use of IA-2 in lab experiments. IA-2 is a relatively new compound, and its mechanism of action is not fully understood. In addition, IA-2 is a potent modulator of the immune system, making it difficult to determine the specific effects of the compound on different immune cells.
Orientations Futures
There are several future directions for the study of IA-2. One direction is to further investigate the mechanism of action of IA-2. Understanding how IA-2 modulates the immune system could lead to the development of new treatments for autoimmune diseases and cancer. Another direction is to study the effects of IA-2 on different immune cells. This could help researchers understand the specific effects of the compound on different immune cells and could lead to the development of more targeted treatments. Finally, future studies could investigate the potential use of IA-2 in combination with other compounds to enhance its effects on the immune system.
Méthodes De Synthèse
The synthesis of IA-2 involves a series of chemical reactions that result in the formation of the final product. The most commonly used method for synthesizing IA-2 is through the reaction of 6-iodoindole with chloroacetic acid in the presence of a base. This reaction yields IA-2 as a white crystalline powder. Other methods of synthesis include the reaction of 6-iodoindole with ethyl bromoacetate or ethyl chloroacetate.
Applications De Recherche Scientifique
IA-2 has been extensively studied for its potential use in various research applications. One of its most significant applications is in the field of immunology. IA-2 has been shown to be a potent modulator of the immune system and has been used to study the role of immune cells in autoimmune diseases such as type 1 diabetes. IA-2 has also been used to study the effects of immune cells on cancer development and progression.
Propriétés
Numéro CAS |
191674-60-9 |
|---|---|
Formule moléculaire |
C10H8INO2 |
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
2-(6-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) |
Clé InChI |
KAAAYLDNUFOXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
Synonymes |
1H-Indole-3-aceticacid,6-iodo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



